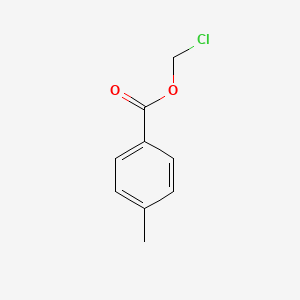

Chloromethyl 4-methylbenzoate

Description

Historical Context of Benzoate (B1203000) Esters in Synthetic Chemistry

Benzoate esters, the esters of benzoic acid, have a long and rich history in synthetic chemistry. rsc.orgfiveable.me They are not only found in numerous natural products, contributing to the fragrance of fruits and flowers, but are also pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers. researchgate.netacs.org The synthesis of benzoate esters is often achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com Over the years, numerous advancements have been made in their synthesis, including the use of various catalysts to improve efficiency and yield. mdpi.com The reactivity of the ester group, particularly its susceptibility to hydrolysis and transesterification, has been extensively exploited in the construction of more complex molecules. fiveable.mersc.org

Significance of Chloromethyl Moieties in Organic Transformations

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in organic synthesis due to its reactivity as an electrophile. tandfonline.com It readily participates in nucleophilic substitution reactions, allowing for the introduction of a methylene (B1212753) bridge to a wide range of nucleophiles. researchgate.net This reactivity is fundamental to chloromethylation, a key method for functionalizing aromatic compounds. researchgate.net The chloromethyl group can be introduced into aromatic systems through various methods, including the Blanc chloromethylation reaction. researchgate.net The versatility of the chloromethyl group is further highlighted by its role as a precursor for other functional groups; for instance, it can be oxidized to an aldehyde or converted to a phosphonium (B103445) salt for use in Wittig reactions. researchgate.net

Structural Features and Reactivity Context of Chloromethyl 4-methylbenzoate in Academic Investigations

This compound combines the structural features of both a benzoate ester and a benzyl (B1604629) chloride. The presence of the electron-withdrawing ester group influences the reactivity of the aromatic ring, while the chloromethyl group provides a reactive site for nucleophilic attack. Academic investigations have explored the use of this compound and its analogs in various synthetic applications. For instance, polymers containing 4-(chloromethyl)benzoate side chains have been synthesized and their photoinduced functionalization of multi-walled carbon nanotubes has been studied. mdpi.comresearchgate.net In these studies, the C-Cl bond of the chloromethyl group undergoes scission upon UV irradiation, forming a benzyl-type radical that can then react with other substrates. mdpi.com

The reactivity of the chloromethyl group is a key aspect of its utility. It can undergo nucleophilic substitution with a variety of nucleophiles, making it a useful building block for more complex molecules. For example, in a patented process, methyl 3-chloromethyl-4-methylbenzoate, an isomer of the title compound, is synthesized via the chloromethylation of methyl p-toluate (B1214165). justia.com This highlights the industrial relevance of such compounds. The mass spectrum of methyl 4-(chloromethyl)benzoate shows a characteristic loss of a chlorine atom, confirming the presence of the reactive chloromethyl group. researchgate.net

Below are data tables summarizing the key properties and some spectroscopic information for this compound.

| Property | Value | Source |

| Chemical Formula | C₉H₉ClO₂ | nih.gov |

| Molecular Weight | 184.62 g/mol | tcichemicals.com |

| CAS Number | 34040-64-7 | nih.govtcichemicals.com |

| Physical State | Solid | tcichemicals.com |

| Melting Point | 39 °C | tcichemicals.com |

| Synonyms | 4-(Chloromethyl)benzoic Acid Methyl Ester; α-Chloro-p-toluic Acid Methyl Ester; Methyl α-Chloro-p-toluate | tcichemicals.com |

| Spectroscopic Data | Observation | Source |

| Mass Spectrometry | M-Cl peak observed at m/z 149, indicating the loss of a chlorine atom from the molecular ion (M=184). | researchgate.net |

| Infrared (IR) Spectroscopy | A full spectrum is available for viewing in the SpectraBase database. | spectrabase.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Full spectra are available for viewing in the SpectraBase database. | spectrabase.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

chloromethyl 4-methylbenzoate |

InChI |

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)9(11)12-6-10/h2-5H,6H2,1H3 |

InChI Key |

OTYHJHBXXQVLHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCl |

Origin of Product |

United States |

Methodologies for the Synthesis of Chloromethyl 4 Methylbenzoate

Esterification Reactions for Carboxylic Acid Derivatives

Esterification represents a fundamental approach to synthesizing chloromethyl 4-methylbenzoate. This typically involves the reaction of a carboxylic acid or its derivative with an alcohol.

One direct method is the esterification of 4-(chloromethyl)benzoic acid with methanol (B129727). This reaction is often catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product.

Alternatively, 4-methylbenzoic acid can be used as the starting material. In a multi-step process, 4-methylbenzoic acid is first converted to 4-(chloromethyl)benzoic acid. google.com This is achieved by dissolving 4-methylbenzoic acid in a solvent like chlorobenzene (B131634) and introducing chlorine gas under UV light at elevated temperatures. prepchem.com The resulting 4-(chloromethyl)benzoic acid is then esterified.

Another pathway involves the reaction of an acid chloride with an alcohol. For instance, benzoyl chloride can be reacted with paraformaldehyde in the presence of a Lewis acid catalyst to directly form chloromethyl benzoate (B1203000). smolecule.com This approach can be adapted for substituted benzoyl chlorides. A similar one-step synthesis involves reacting benzoyl chloride and paraformaldehyde with a Lewis acid like zinc chloride. google.com

A different approach involves the use of chloromethyl chlorosulfate (B8482658). A carboxylic acid, such as 4-methylbenzoic acid, is dissolved in a solvent like dichloromethane (B109758) with a base (e.g., sodium bicarbonate) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bisulfate). Chloromethyl chlorosulfate is then added to yield the desired chloromethyl ester. google.com

| Starting Material | Reagents | Catalyst | Conditions | Product |

| 4-(Chloromethyl)benzoic acid | Methanol | Sulfuric Acid | Reflux | This compound |

| 4-Methylbenzoic acid | 1. Chlorine, UV light; 2. Methanol, H₂SO₄ | 1. None; 2. Sulfuric Acid | 1. 100°C in Chlorobenzene; 2. Reflux | This compound |

| Benzoyl Chloride | Paraformaldehyde | Zinc Chloride | -10°C to 60°C | Chloromethyl benzoate |

| 4-Methylbenzoic acid | Chloromethyl chlorosulfate | Tetrabutylammonium bisulfate | Room Temperature | This compound |

In reactions involving acid chlorides, the mechanism is a nucleophilic acyl substitution. The highly reactive acid chloride is directly attacked by the alcohol, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester. This reaction is generally faster and not reversible under typical conditions.

The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, offers a greener alternative to mineral acids. ijstr.org These catalysts provide acidic sites on their surface that facilitate the esterification in a manner analogous to homogeneous acid catalysts but with the advantage of easier separation from the reaction mixture. ijstr.org

Side-Chain Halogenation Strategies

An alternative synthetic strategy involves the introduction of the chlorine atom onto the methyl group of a pre-formed ester, such as methyl 4-methylbenzoate.

The side-chain chlorination of methyl 4-methylbenzoate is a free radical chain reaction. google.com This process is typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.comresearchgate.net The reaction proceeds through three main steps: initiation, propagation, and termination. In the initiation step, the initiator generates chlorine radicals. During propagation, a chlorine radical abstracts a hydrogen atom from the methyl group of the benzoate to form a benzyl-type radical and hydrogen chloride. This benzylic radical then reacts with a molecule of chlorine to form the chloromethyl product and a new chlorine radical, which continues the chain. The reaction temperature is a critical parameter, with temperatures between 70°C and 140°C being typical. smolecule.comgoogle.com At lower temperatures, substitution on the phenyl ring can become a more significant side reaction, while at higher temperatures, the formation of dichlorinated byproducts may increase. google.com

| Precursor | Initiator | Conditions | Product | Yield |

| Methyl 4-methylbenzoate | Chlorine gas, UV light | 100-110°C | Methyl 4-(chloromethyl)benzoate | - |

| Methyl 2-methylbenzoate | Chlorine gas, AIBN/BPO/UV light | 70°C | Methyl 2-(chloromethyl)benzoate | 65-67% researchgate.net |

Catalytic methods can be employed to achieve more selective chloromethylation. The Blanc chloromethylation reaction, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic example of electrophilic aromatic substitution to introduce a chloromethyl group onto an aromatic ring. wikipedia.org While this is typically used to chloromethylate the aromatic ring itself, modifications can be adapted for specific substrates.

For deactivated aromatic compounds, such as esters, ferric chloride (FeCl₃) or stannic chloride (SnCl₄) can be used as catalysts for chloromethylation with a chloromethyl alkyl ether like chloromethyl methyl ether. google.com This process allows for the chloromethylation of aromatic compounds that are otherwise inert to standard Friedel-Crafts conditions. google.com The reaction is typically carried out in an inert organic solvent. google.com

Another catalytic approach involves the use of zinc iodide (ZnI₂) with chlorosulfonic acid and dimethoxymethane (B151124) for the chloromethylation of aromatic compounds. smolecule.com

Optimization of Synthetic Pathways for Research Purity

Achieving high purity for research applications requires careful optimization of the chosen synthetic pathway. For esterification reactions, controlling the reaction equilibrium is key. This can be done by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu The choice of catalyst is also important; while strong mineral acids are effective, they can sometimes lead to side reactions. Solid acid catalysts can offer improved selectivity and easier purification. ijstr.org

In free radical chlorination, controlling the degree of chlorination is paramount to avoid the formation of di- and tri-chlorinated byproducts. This can be managed by carefully controlling the stoichiometry of the chlorinating agent and the reaction time. google.com The choice of solvent can also influence the selectivity of the reaction, as some solvents can form complexes with chlorine atoms, altering their reactivity. researchgate.net Purification of the final product often involves techniques like distillation or chromatography to separate the desired monochlorinated compound from unreacted starting material and over-chlorinated products.

Reaction Condition Tuning for Yield Enhancement and By-product Minimization

The optimization of reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of undesirable by-products. The primary by-products in the free-radical chlorination of methyl 4-methylbenzoate are the dichlorinated product, methyl 4-(dichloromethyl)benzoate, and to a lesser extent, ring-chlorinated isomers.

Key Parameters for Optimization:

Reaction Temperature: The temperature significantly affects the rate of reaction and the formation of by-products. A Chinese patent suggests a temperature range of 70°C to 140°C for the chlorination of methyl p-methyl benzoate. wustl.edu A preferred range of 100°C to 110°C is also specified to achieve a good reaction rate while managing by-product formation. wustl.edu

Initiator: The reaction can be initiated by UV light or chemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice and concentration of the initiator can affect the reaction rate and efficiency.

Chlorine Feed Rate: The rate at which chlorine gas is introduced into the reaction mixture is a critical factor in controlling the extent of chlorination. A slow and controlled feed helps to favor monochlorination over dichlorination.

Conversion Rate: To enhance selectivity towards the desired monochlorinated product, it is often strategic to limit the conversion of the starting material. One patent indicates that controlling the chlorination conversion efficiency to between 20% and 70% is crucial. wustl.edu A more specific recommendation is to maintain the conversion rate at 30-35% to significantly reduce the generation of by-products. wustl.edu

Solvent: While the reaction can be carried out neat, the use of an inert solvent can help in controlling the reaction temperature and improving the handling of the reaction mixture.

By-product Minimization Strategies:

The formation of methyl 4-(dichloromethyl)benzoate is the primary concern in this synthesis. The following table, based on data from patent literature, illustrates the impact of the conversion rate of methyl 4-methylbenzoate on the formation of by-products.

| Conversion Rate of Methyl 4-methylbenzoate (%) | Content of this compound (%) | Content of High-Boiling Impurities (including dichlorinated product) (%) |

|---|---|---|

| 10 | 9.5 | 0.5 |

| 20 | 18.5 | 1.5 |

| 30 | 27.0 | 3.0 |

| 40 | 35.0 | 5.0 |

| 50 | 42.0 | 8.0 |

As the data indicates, a lower conversion rate of the starting material leads to a significantly lower percentage of high-boiling impurities, which primarily consists of the dichlorinated by-product. Therefore, for optimal purity of the final product, the reaction is typically stopped at a lower conversion, and the unreacted starting material is recovered through distillation and recycled.

Stereochemical Control and Regioselectivity Considerations

Stereochemistry: The synthesis of this compound via the free-radical chlorination of methyl 4-methylbenzoate does not involve the creation of a new stereocenter. The carbon atom of the chloromethyl group is not chiral. Therefore, considerations of stereochemical control are not applicable to this specific transformation.

Regioselectivity: The regioselectivity of the chlorination reaction is a crucial aspect. In the free-radical chlorination of toluene (B28343) derivatives, the reaction is highly selective for the benzylic position (the methyl group) over the aromatic ring. This is due to the lower bond dissociation energy of the benzylic C-H bonds and the resonance stabilization of the resulting benzylic radical.

The primary regioselective challenge is controlling the degree of chlorination on the methyl group, i.e., achieving selective monochlorination to produce this compound while avoiding the formation of methyl 4-(dichloromethyl)benzoate and methyl 4-(trichloromethyl)benzoate. As discussed in the previous section, this is managed by carefully controlling the reaction conditions, particularly the stoichiometry of the chlorinating agent and the conversion rate of the starting material. The use of a controlled feed of chlorine gas and monitoring the reaction progress by techniques such as gas chromatography (GC) are essential for maximizing the regioselectivity for the desired monochlorinated product.

Scalability Assessments for Laboratory and Pilot-Scale Research

The transition from laboratory-scale synthesis to pilot-plant and industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable process. The scalability of the free-radical chlorination of methyl 4-methylbenzoate is analogous to that of other industrial chlorination processes, such as the production of benzyl (B1604629) chloride from toluene.

Key Scalability Considerations:

Heat Management: Free-radical chlorination reactions are exothermic. On a larger scale, efficient heat dissipation is critical to prevent thermal runaways and control the formation of by-products. Pilot-plant reactors need to be equipped with adequate cooling systems. The use of continuous-flow reactors can also offer better heat and mass transfer control compared to batch reactors.

Handling of Hazardous Materials: Chlorine gas is toxic and corrosive. Industrial-scale production requires robust infrastructure for the safe storage, handling, and delivery of chlorine. This includes specialized pipelines, scrubbers to neutralize any unreacted chlorine and the hydrogen chloride by-product, and comprehensive safety protocols for operators.

Mixing and Mass Transfer: Ensuring efficient mixing of the gaseous chlorine with the liquid methyl 4-methylbenzoate is essential for achieving a consistent reaction rate and minimizing localized over-chlorination. The design of the reactor, including the type of agitator and the method of gas sparging, is a critical factor.

Process Control and Monitoring: On a larger scale, real-time monitoring of key reaction parameters such as temperature, pressure, and the composition of the reaction mixture (e.g., via online GC) is crucial for maintaining optimal conditions and ensuring the safety and consistency of the process.

The following table summarizes the key challenges and mitigation strategies for scaling up the synthesis of this compound.

| Challenge | Laboratory Scale | Pilot/Industrial Scale Mitigation Strategies |

|---|---|---|

| Heat Dissipation | Easily managed with a cooling bath. | Use of jacketed reactors with efficient cooling systems, internal cooling coils, or continuous-flow reactors. |

| Chlorine Handling | Typically handled in a fume hood with small cylinders. | Requires dedicated infrastructure, including bulk storage, automated feed systems, and emergency shutdown procedures. |

| By-product Control | Controlled by careful addition of reagents. | Precise control of chlorine feed rate, temperature, and residence time using automated process control systems. |

| Purification | Laboratory-scale distillation or chromatography. | Large-scale fractional distillation columns designed for efficient separation and recovery of materials. |

Reaction Chemistry and Mechanistic Investigations of Chloromethyl 4 Methylbenzoate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a primary benzylic halide, a structural motif known for its susceptibility to nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it a prime target for attack by nucleophiles.

Nucleophilic substitution at a benzylic carbon can proceed through either an Sₙ1 (Substitution Nucleophilic Unimolecular) or an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any potential intermediates.

For Chloromethyl 4-methylbenzoate, the primary nature of the electrophilic carbon generally favors the Sₙ2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. This pathway is sensitive to steric hindrance; however, as a primary halide, the steric hindrance is minimal.

Conversely, the benzylic position can stabilize a carbocation intermediate through resonance with the adjacent aromatic ring. This stabilization of the benzylic carbocation would favor an Sₙ1 pathway, which involves a two-step process: the departure of the leaving group (chloride ion) to form a carbocation, followed by the attack of the nucleophile. Polar protic solvents, which can solvate both the departing anion and the carbocation intermediate, typically promote Sₙ1 reactions.

The competition between these two pathways is a key aspect of the reactivity of this compound. While specific kinetic and thermodynamic data for this compound are not extensively detailed in the available literature, the expected behavior can be summarized based on general principles of physical organic chemistry.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Benzylic position stabilizes carbocation via resonance. | Primary halide with low steric hindrance. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻). |

| Solvent | Polar protic solvents (e.g., water, ethanol). | Polar aprotic solvents (e.g., acetone, DMSO). |

| Leaving Group | Chloride is a good leaving group, viable for both pathways. | |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

The electrophilic chloromethyl group reacts with a wide array of nucleophiles. These reactions are synthetically useful for introducing new functional groups onto the benzylic position.

Heteroatom Nucleophiles:

Oxygen Nucleophiles: Alcohols and phenoxides can displace the chloride to form ethers. For instance, reaction with sodium ethoxide would yield the corresponding ethyl ether.

Nitrogen Nucleophiles: Amines and ammonia (B1221849) can be used to synthesize benzylic amines.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily to form thioethers.

The reactivity of chloromethylating agents like chloromethyl chlorosulfate (B8482658) with anionic nucleophiles such as halides and acetate (B1210297) ions is well-documented, proceeding via rapid nucleophilic displacement. rsc.org

Carbanions: Carbanions, being potent carbon-based nucleophiles, can form new carbon-carbon bonds by reacting with this compound. For example, the enolate of diethyl malonate can be alkylated at the benzylic position. However, unexpected reaction pathways can occur. In a study on the closely related ethyl 4-bromomethylbenzoate, reaction with the carbanion of substituted ethyl acetate resulted in a nucleophilic aromatic substitution of the bromomethyl group itself, rather than the anticipated Sₙ2 alkylation at the benzylic carbon. rsc.org This highlights the complex reactivity profile of such compounds. The carbanion of chloromethyl p-tolyl sulphone has also been shown to react with cyanonaphthalene derivatives, indicating its utility in forming C-C bonds. rsc.org

| Nucleophile Type | Example | Product Class |

|---|---|---|

| Oxygen Nucleophile | RO⁻ (Alkoxide) | Ether (4-(alkoxymethyl)benzoate) |

| Nitrogen Nucleophile | R₂NH (Amine) | Amine (4-((dialkylamino)methyl)benzoate) |

| Sulfur Nucleophile | RS⁻ (Thiolate) | Thioether (4-((alkylthio)methyl)benzoate) |

| Halide Nucleophile | I⁻ (Iodide) | Alkyl Iodide (Iodomethyl 4-methylbenzoate) |

| Carbon Nucleophile | ⁻CH(CO₂Et)₂ (Malonate enolate) | C-C coupled product |

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

The benzene (B151609) ring of this compound is substituted with two groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS).

The outcome of an EAS reaction is dictated by the electronic properties of the substituents already present on the ring.

Methoxycarbonyl group (-COOCH₃): This is an electron-withdrawing group due to both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director.

Chloromethyl group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. As an alkyl-type group, it is considered an ortho, para-director.

When both groups are present, their directing effects must be considered in concert. The powerful meta-directing effect of the deactivating ester group at position 1 will strongly disfavor substitution at the ortho (2,6) and para (4) positions. The chloromethyl group is at the 4-position. It directs incoming electrophiles to its ortho positions (3,5). Both of these positions are also meta to the ester group. Therefore, the directing effects of both groups are synergistic, reinforcing substitution at the 3 and 5 positions.

| Ring Position | Effect of -COOCH₃ (at C1) | Effect of -CH₂Cl (at C4) | Overall Predicted Outcome |

|---|---|---|---|

| 2, 6 | Deactivated (ortho) | Activated (meta) | Strongly Disfavored |

| 3, 5 | Activated (meta) | Activated (ortho) | Favored |

Friedel-Crafts alkylation and acylation are classic EAS reactions that are highly sensitive to the electronic nature of the aromatic ring. youtube.com These reactions typically fail with moderately or strongly deactivated rings. Since the benzene ring in this compound is substituted with two deactivating groups, it is expected to be highly unreactive under standard Friedel-Crafts conditions. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can also coordinate with the oxygen atoms of the ester group, further deactivating the ring.

For such deactivated systems, alternative synthetic strategies are often employed. For example, a Friedel-Crafts acylation followed by a reduction of the resulting ketone can serve as a surrogate for a direct alkylation, a method that can sometimes overcome the limitations of deactivated substrates.

Hydrolysis and Transesterification Pathways

The ester functionality of this compound allows for hydrolysis and transesterification reactions, typically under acidic or basic conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)benzoic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521), to yield the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Simultaneously, the chloromethyl group can undergo hydrolysis (an Sₙ1 or Sₙ2 reaction with water or hydroxide) to form a hydroxymethyl group, yielding 4-(hydroxymethyl)benzoic acid after ester hydrolysis. The relative rates of these two hydrolysis reactions depend on the specific conditions. Generally, ester saponification under basic conditions is a robust and high-yielding reaction.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with excess ethanol (B145695) and a catalytic amount of sulfuric acid would shift the equilibrium to produce ethyl 4-(chloromethyl)benzoate and methanol (B129727). The use of solid acid catalysts, such as those based on zirconium, has been explored for the esterification and transesterification of various methyl benzoates. mdpi.com

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound, like that of other esters, is a reversible reaction that results in the formation of 4-(chloromethyl)benzoic acid and methanol. The generally accepted mechanism for this transformation proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. study.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. study.com

Proton Transfer : A proton is transferred from the oxonium ion part of the tetrahedral intermediate to the methoxy (B1213986) group. This is an intramolecular or solvent-assisted process that converts the methoxy group into a good leaving group (methanol). study.com

Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated methoxy group as a neutral methanol molecule. study.com

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to regenerate the acid catalyst and form the final carboxylic acid product, 4-(chloromethyl)benzoic acid. study.com

This entire process is an equilibrium, and the reaction can be driven to completion by using a large excess of water.

Base-Promoted Hydrolysis and Transesterification Kinetics

Base-promoted hydrolysis, or saponification, of this compound is an irreversible reaction that yields the carboxylate salt of 4-(chloromethyl)benzoic acid and methanol.

The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. The highly basic methoxide ion then deprotonates the carboxylic acid in a rapid, irreversible acid-base reaction to form the carboxylate salt and methanol. study.com

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, this could involve reacting it with a different alcohol (e.g., ethanol) to produce ethyl 4-(chloromethyl)benzoate and methanol. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. The kinetics of transesterification are complex as it involves a series of reversible steps with intermediate formation. unl.edu

| Reaction Type | Typical Reagents | Products | Kinetic Order |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 4-(chloromethyl)benzoic acid, Methanol | Complex (equilibrium) |

| Base-Promoted Hydrolysis | NaOH, H₂O | Sodium 4-(chloromethyl)benzoate, Methanol | Second-order |

| Transesterification | R'OH, Acid or Base Catalyst | 4-(chloromethyl)benzoyl-OR', Methanol | Complex (equilibrium) |

Reductive Transformations of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a reactive benzylic halide that can undergo various reductive transformations. These reactions primarily target the carbon-chlorine bond.

Hydrogenolysis and Selective Dehalogenation Studies

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. In the case of this compound, the C-Cl bond can be selectively cleaved via hydrogenolysis to yield methyl 4-methylbenzoate. This process is a form of selective dehalogenation.

The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). The process involves the oxidative addition of the benzylic chloride to the metal surface, followed by reaction with hydrogen to release HCl and the reduced organic product. This method is highly effective for removing benzylic halogens without affecting other functional groups like the ester.

Catalytic and Stoichiometric Reduction Methods

Beyond catalytic hydrogenolysis, other methods can be employed to reduce the chloromethyl group.

Catalytic Methods :

Transfer Hydrogenation : Instead of using hydrogen gas, a hydrogen donor molecule like ammonium (B1175870) formate, cyclohexene, or isopropanol (B130326) can be used in the presence of a catalyst (e.g., Pd/C). This approach can be safer and more convenient than using pressurized H₂.

Manganese-based catalysts have been studied for the hydrogenation of the ester group in methyl benzoate (B1203000), and similar catalytic systems could potentially be adapted for the selective reduction of the chloromethyl group under different conditions. mdpi.comrsc.org

Stoichiometric Methods :

Metal Hydride Reagents : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used. However, these are powerful reducing agents that would likely also reduce the ester group to an alcohol. Milder, more selective hydride reagents might be employed to target the C-Cl bond preferentially.

Active Metals : Metals such as zinc in acetic acid can also be used for the reduction of alkyl halides.

| Reduction Method | Typical Reagents | Product | Key Feature |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methyl 4-methylbenzoate | Selective for C-Cl bond |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methyl 4-methylbenzoate | Avoids use of H₂ gas |

| Metal Hydride Reduction | LiAlH₄ | 4-(hydroxymethyl)benzyl alcohol | Reduces both ester and C-Cl |

Coupling Reactions and Complex Molecule Construction

The chloromethyl group acts as an electrophilic handle, allowing this compound to be used in various carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.net While the Suzuki-Miyaura reaction traditionally couples an organoboron compound with an organohalide, its application can be extended to benzylic halides like this compound.

In a typical Suzuki-Miyaura type reaction involving this compound, the benzylic chloride would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:

Oxidative Addition : The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex are coupled, and the desired product is eliminated, regenerating the palladium(0) catalyst. nih.gov

This reaction would result in the formation of a new C-C bond at the benzylic position, for example, yielding a diarylmethane derivative. The choice of ligands on the palladium catalyst is crucial for achieving high efficiency and selectivity. nih.govresearchgate.net This methodology provides a direct route to functionalized diarylmethane structures, which are prevalent in many pharmaceutical and materials science applications.

Other Metal-Mediated Transformations and C-C Bond Formations

Beyond the well-established palladium- and nickel-catalyzed cross-coupling reactions, this compound can participate in a variety of other metal-mediated transformations that result in the formation of new carbon-carbon bonds. These reactions often employ more earth-abundant and less expensive metals, such as iron, zinc, and samarium, offering alternative synthetic routes with distinct reactivity patterns and substrate scopes.

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to palladium and nickel for C-C bond formation. While direct examples of iron-catalyzed cross-coupling reactions with this compound are not extensively documented, related studies on similar substrates provide valuable insights into its potential reactivity. For instance, iron-catalyzed Kumada-type cross-coupling reactions have been successfully employed for aryl chlorobenzoates with Grignard reagents. These reactions demonstrate the capability of iron catalysts to activate C-Cl bonds for the formation of C(sp²)–C(sp³) bonds. The reactivity in these systems is sensitive to the electronic and steric nature of the substrates, with electron-rich or sterically hindered aryl benzoates often showing improved yields by minimizing side reactions such as nucleophilic addition to the ester group.

Zinc-Mediated Barbier-Type Reactions

The Barbier reaction offers a convenient method for the formation of alcohols through the in-situ generation of an organometallic species from an organic halide, a metal, and a carbonyl compound. Zinc is a commonly used metal in these reactions due to its relatively low cost and tolerance to various functional groups. In a typical Barbier-type reaction, this compound could be expected to react with zinc dust to form an organozinc intermediate. This intermediate can then add to the carbonyl group of an aldehyde or ketone to yield a secondary or tertiary alcohol, respectively, after an aqueous workup. This one-pot procedure avoids the separate preparation of a potentially unstable organometallic reagent.

Samarium(II) Iodide-Mediated Reductive Coupling

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that has found widespread use in organic synthesis for promoting a variety of reductive coupling reactions. SmI₂ can mediate the coupling of organic halides with carbonyl compounds through a radical pathway. When treated with samarium(II) iodide, this compound can generate a samarium-based organometallic intermediate or a radical species. This reactive intermediate can then add to a carbonyl compound to form a new C-C bond. These reactions are known for their high chemoselectivity and can often be performed under mild conditions. The versatility of SmI₂ extends to various types of reductive C-C bond formations, including Barbier-type reactions and pinacol (B44631) couplings.

The table below summarizes the potential products from these metal-mediated transformations with this compound and a generic carbonyl compound (a ketone, R₂C=O).

| Reaction Type | Metal Mediator | Reactant | General Product Structure |

|---|---|---|---|

| Barbier-Type Reaction | Zinc (Zn) | Ketone (R₂C=O) | 4-(1-hydroxy-1,1-dialkyl)methyl)benzoate |

| Reductive Coupling | Samarium(II) Iodide (SmI₂) | Ketone (R₂C=O) | 4-(1-hydroxy-1,1-dialkyl)methyl)benzoate |

Advanced Spectroscopic and Structural Elucidation Techniques for Chloromethyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Chloromethyl 4-methylbenzoate, offering detailed insights into the chemical environment of each proton and carbon atom within the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy provide the foundational data for the structural confirmation of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each nucleus.

¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl ester protons. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the chloromethyl group. The chloromethyl protons will appear as a singlet, significantly downfield due to the electronegativity of the chlorine atom. The methyl ester protons will also present as a singlet in a region typical for ester methyl groups.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is expected to show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the chloromethyl carbon, and the methyl ester carbon. The carbonyl carbon will be the most deshielded signal. The quaternary aromatic carbons (C1 and C4) can be distinguished from the protonated aromatic carbons. The chloromethyl carbon will appear at a characteristic chemical shift, influenced by the attached chlorine atom, and the methyl ester carbon will be observed in the typical range for such functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| Aromatic (ortho to -COOCH₃) | ~8.0 | ~130 | Doublet | Deshielded by the ester group. |

| Aromatic (ortho to -CH₂Cl) | ~7.4 | ~129 | Doublet | Less deshielded than protons ortho to the ester. |

| -CH₂Cl | ~4.6 | ~45 | Singlet | Downfield shift due to the electronegative Cl. |

| -COOCH₃ | ~3.9 | ~52 | Singlet | Typical range for a methyl ester. |

| Quaternary Aromatic (C-COOCH₃) | - | ~131 | - | |

| Quaternary Aromatic (C-CH₂Cl) | - | ~142 | - | |

| Carbonyl (-COO-) | - | ~166 | - | Most deshielded carbon. |

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR and for elucidating complex connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons. Cross-peaks would be observed between the signals of the protons ortho to the ester group and the protons ortho to the chloromethyl group, confirming their neighboring relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the aromatic proton signals and their attached aromatic carbon signals, the chloromethyl proton singlet and the chloromethyl carbon, and the methyl ester proton singlet and the methyl ester carbon. This technique is invaluable for definitively assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would include:

The aromatic protons ortho to the ester group showing a correlation to the carbonyl carbon.

The chloromethyl protons showing a correlation to the quaternary aromatic carbon to which the chloromethyl group is attached.

The methyl ester protons showing a correlation to the carbonyl carbon.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. By acquiring NMR spectra at various temperatures, it is possible to study the rotational barriers around single bonds. For this molecule, DNMR could potentially be used to investigate the rotational dynamics of the chloromethyl group (-CH₂Cl) and the methyl ester group (-COOCH₃) relative to the benzene ring. At low temperatures, the rotation around the Ar-CH₂Cl and Ar-COOCH₃ bonds might become slow enough on the NMR timescale to observe distinct signals for different conformers, although the energy barriers for these rotations are expected to be relatively low.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through the analysis of its fragmentation patterns.

In a mass spectrometer, this compound will be ionized to form a molecular ion (M⁺˙). The presence of a chlorine atom imparts a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.orgnih.gov This results in the molecular ion appearing as two peaks, M⁺˙ and (M+2)⁺˙, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. libretexts.orgnih.gov

The fragmentation of the molecular ion is predictable based on the structure of the compound. Key fragmentation pathways would likely involve:

Loss of a chlorine radical: This would lead to a prominent fragment ion at m/z [M-35]⁺ and a smaller one at m/z [M-37]⁺.

Loss of a methoxy (B1213986) radical (·OCH₃): This would result in an acylium ion.

Formation of a benzyl (B1604629) or tropylium (B1234903) cation: Cleavage of the C-Cl bond can lead to the formation of a stable p-methoxycarbonylbenzyl cation.

The PubChem database indicates that for Methyl 4-(chloromethyl)benzoate, the top three peaks in its GC-MS spectrum are observed at m/z 153, 149, and 118, which would correspond to key fragment ions. nih.gov

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 184/186 | [C₉H₉ClO₂]⁺˙ | Molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine. nih.gov |

| 149 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 153 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 125 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl derivatives. |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the purity assessment of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification of the main component and any co-eluting substances. This technique is routinely used in quality control to ensure the product meets purity specifications.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. Small aliquots of the reaction mixture can be analyzed at different time points to determine the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions to maximize yield and purity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of molecules by probing their vibrational modes. These methods provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecule's conformational landscape.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the ester group (C=O, C-O), the para-substituted aromatic ring, the methyl group (-CH3), and the chloromethyl group (-CH2Cl). The assignment of these vibrational modes is based on established group frequency correlations and data from related benzoate (B1203000) compounds. researchgate.netrsc.orgsemanticscholar.orgscirp.orgresearchgate.net

Key vibrational bands for this compound are summarized in the table below. The carbonyl (C=O) stretching vibration of the ester group typically appears as a strong, sharp band in the IR spectrum around 1720 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations usually produce a group of bands between 1600 and 1450 cm⁻¹. The vibrations associated with the chloromethyl group, particularly the C-Cl stretch, are expected at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| Asymmetric/Symmetric CH₃ Stretch | Methyl Group | 2980 - 2870 | Medium |

| Asymmetric/Symmetric CH₂ Stretch | Chloromethyl Group | 2960 - 2850 | Medium |

| C=O Stretch | Ester | 1725 - 1705 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580, 1510 - 1450 | Medium to Strong |

| CH₂ Scissoring | Chloromethyl Group | ~1440 | Medium |

| C-O-C Asymmetric Stretch | Ester | 1280 - 1250 | Strong |

| C-O-C Symmetric Stretch | Ester | 1150 - 1100 | Medium |

| C-H Out-of-Plane Bend (p-substitution) | Aromatic Ring | 860 - 800 | Strong |

| C-Cl Stretch | Chloromethyl Group | 750 - 650 | Strong |

Vibrational spectroscopy is instrumental in studying the conformational isomers (rotamers) of molecules that arise from rotation around single bonds. For this compound, rotation can occur around the C(ring)-C(carbonyl) and O-CH₃ bonds. These different spatial arrangements can lead to distinct vibrational frequencies and band shapes in the IR and Raman spectra. scilit.comnih.goviu.edu.sa

By analyzing the spectra under varying conditions, such as temperature or solvent polarity, it is possible to identify the presence of different conformers and determine their relative stabilities. nih.gov For instance, low-temperature studies can "freeze out" specific conformers, simplifying complex spectra and allowing for the assignment of bands to each isomer. While specific conformational studies on this compound are not widely published, techniques such as matrix isolation IR spectroscopy or computational methods like Density Functional Theory (DFT) are commonly employed to predict and assign the vibrational spectra of different conformers. scirp.orgnih.gov Such analyses provide critical data on the molecule's flexibility and preferred three-dimensional structure in different environments.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is unparalleled for determining precise molecular geometry and understanding the intermolecular forces that govern crystal packing. mdpi.com

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates of a molecule in the solid state. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice. Although a specific crystal structure for this compound is not publicly documented, analysis of a closely related compound, Methyl 4-methylbenzoate, provides insight into the expected molecular geometry. researchgate.net

The molecule is expected to be largely planar, with a small dihedral angle between the plane of the aromatic ring and the ester group. researchgate.net The chloromethyl group would introduce an additional degree of conformational freedom. SCXRD would also unambiguously determine the absolute configuration if the molecule were to crystallize in a chiral space group.

| Parameter | Atoms Involved | Expected Value (based on related structures) |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 Å |

| Bond Length (Å) | C(carbonyl)-O | ~1.34 Å |

| Bond Length (Å) | O-C(methyl) | ~1.45 Å |

| Bond Length (Å) | C(ring)-C(carbonyl) | ~1.49 Å |

| Bond Length (Å) | C(ring)-C(chloromethyl) | ~1.51 Å |

| Bond Length (Å) | C-Cl | ~1.78 Å |

| Bond Angle (°) | O=C-O | ~124° |

| Bond Angle (°) | C(ring)-C-O | ~125° |

| Torsion Angle (°) | C(ring)-C(ring)-C(carbonyl)=O | ~0-10° |

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. mdpi.comresearchgate.netnih.gov For this compound, several types of interactions are anticipated to play a crucial role in its solid-state architecture. These include:

C-H···O Hydrogen Bonds: The ester carbonyl oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with aromatic C-H or methyl C-H donors from neighboring molecules. These interactions often link molecules into chains or sheets. researchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice. mdpi.com

Halogen Bonding: The chlorine atom can act as a Lewis acid, potentially forming halogen bonds (C-Cl···O) with the electron-rich oxygen atoms of nearby ester groups. researchgate.net

Analysis of the crystal structure of related compounds suggests that these interactions would likely organize the molecules into well-defined supramolecular motifs, influencing the material's physical properties such as melting point and solubility. researchgate.netresearchgate.net

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is crucial for controlling the properties of a crystalline material. The similarity in size between a chlorine atom and a methyl group can sometimes lead to similar crystal packing, a phenomenon known as chloro-methyl interchange, which can influence polymorphism. rsc.orgrsc.org

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second, different molecule (a "coformer") in a specific stoichiometric ratio within the same crystal lattice. nih.govmdpi.com This approach is widely used to modify the physicochemical properties of a substance. nih.govnih.gov For this compound, co-crystallization studies could be undertaken with various coformers (e.g., carboxylic acids, amides) to explore the formation of new solid forms with potentially altered properties. The hydrogen bonding and halogen bonding capabilities of the molecule make it a candidate for forming robust supramolecular synthons with appropriate coformers.

Computational Chemistry and Theoretical Investigations of Chloromethyl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations specifically focused on Chloromethyl 4-methylbenzoate are not extensively available in publicly accessible scientific literature. Computational studies providing in-depth analysis of its geometry optimization, electronic structure, charge distribution, and frontier molecular orbitals appear to be limited. While general computed properties are available in databases, dedicated research articles detailing these specific DFT investigations could not be located.

Geometry Optimization, Electronic Structure, and Charge Distribution Analysis

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data for this compound exists, detailed theoretical studies predicting its spectroscopic properties through DFT calculations and providing a direct correlation with experimental spectra are not available in the reviewed literature. Such computational work would typically involve the simulation of spectra (e.g., IR, NMR) and a comparison with measured data to validate the computational model.

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution and Gas Phases

No specific research articles detailing the conformational dynamics of this compound in either the solution or gas phases through molecular dynamics simulations were found. These types of studies would explore the different shapes the molecule can adopt and the energy landscape associated with these conformational changes.

Solvation Effects and Interaction with Solvents

Detailed computational investigations into the solvation effects and specific interactions between this compound and various solvents using molecular dynamics simulations have not been identified in the surveyed literature. Research in this area would typically examine the structure of the solvent shells around the molecule and quantify the energetic contributions of solvation.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are powerful tools for understanding the intricate details of chemical reactions at the molecular level. For this compound, these methods can provide insights into its reactivity, particularly in reactions involving the chloromethyl group, such as nucleophilic substitution.

The elucidation of a reaction mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical parameter that governs the reaction rate.

For a nucleophilic substitution reaction of this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry. This involves sophisticated algorithms that search the potential energy surface for a saddle point, which corresponds to the TS. Once the TS is located, its structure provides valuable information about the bonding changes occurring during the reaction.

The activation energy can then be calculated. For instance, in a hypothetical SN2 reaction with a nucleophile (Nu-), the activation energy would be determined by the following equation:

Ea = ETS - (Ethis compound + ENu-)

Where ETS is the energy of the transition state complex, and the other terms are the energies of the reactants. A lower activation energy implies a faster reaction. The specific values would depend on the nucleophile and the computational level of theory used.

Table 1: Illustrative Activation Energies for a Hypothetical SN2 Reaction of this compound

| Nucleophile (Nu-) | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| OH- | B3LYP | 6-31G(d) | PCM (Water) | 22.5 |

| CN- | M06-2X | 6-311+G(d,p) | SMD (DMSO) | 18.7 |

| I- | B3LYP | def2-TZVP | PCM (Acetone) | 20.1 |

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from transition state calculations. Actual values would require specific quantum chemical calculations.

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, including reactants, intermediates, transition states, and products.

For example, in the synthesis of this compound from p-toluic acid and a chloromethylating agent, PES mapping could reveal the most favorable reaction pathway and identify any potential side reactions. This analysis is crucial for optimizing reaction conditions to maximize the yield of the desired product. The PES for the formation of a related compound, methyl benzoate (B1203000), has been studied, providing a model for how such an analysis would be approached researchgate.net.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the behavior of new or untested compounds.

For a series of substituted benzyl (B1604629) chlorides, including this compound, a QSAR model could be developed to predict their reactivity in a specific reaction, such as nucleophilic substitution. The model would be built by correlating experimentally determined reaction rates with various molecular descriptors calculated from the compounds' structures.

These descriptors can include electronic properties (e.g., Hammett constants, atomic charges), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies). Studies on the solvolysis of substituted benzyl chlorides have demonstrated the utility of Hammett relationships in understanding substituent effects on reactivity nih.govnih.gov.

Table 2: Hypothetical Descriptors for a QSAR Model of Substituted Benzyl Chloride Reactivity

| Compound | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | Log(k/k0) |

| Benzyl chloride | 0.00 | 1.85 | -9.5 | 0.00 |

| 4-Methylbenzyl chloride | -0.17 | 1.92 | -9.2 | 0.50 |

| 4-Nitrobenzyl chloride | 0.78 | 3.45 | -10.1 | -1.20 |

| This compound | Value to be calculated | Value to be calculated | Value to be calculated | Value to be predicted |

Note: This table presents an example of the types of data used to build a QSAR model. The values for this compound would be calculated and its reactivity predicted by the model.

Once a robust QSAR or QSPR model is developed, it can be used to predict the chemical behavior and potential transformations of this compound. For example, a QSPR model could predict its solubility in different solvents, its boiling point, or its chromatographic retention time.

Applications of Chloromethyl 4 Methylbenzoate in Contemporary Organic Synthesis and Advanced Materials

Role as a Versatile Synthetic Intermediate

As an important intermediate in the fine chemical industry, Chloromethyl 4-methylbenzoate serves as a foundational building block for a variety of more complex substances. google.com Its utility stems from the ability to participate in reactions that build molecular complexity, leveraging the reactivity of its benzylic chloride functional group.

Precursor in Complex Pharmaceutical Synthesis

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals. google.com Its structure is incorporated into larger, more complex molecules that may exhibit therapeutic activity. For instance, research has indicated that compounds derived from 4-(Chloromethyl)benzoic acid methyl ester can act as inhibitors of the DPP-IV enzyme, which is relevant in the management of metabolic diseases. The bifunctional nature of the molecule allows it to be linked to other pharmacophores to create novel drug candidates.

Intermediate in Agrochemical Development

The development of new agrochemicals, such as pesticides and herbicides, also utilizes this compound as a synthetic intermediate. google.com The compound can be elaborated into more complex structures designed to target specific biological pathways in pests or weeds. The introduction of the 4-(methoxycarbonyl)benzyl moiety can be a key step in building the final active ingredient for agricultural applications.

Building Block for Specialty Organic Chemicals and Dyes

Beyond pharmaceuticals and agrochemicals, this compound is a valuable building block for a range of specialty organic chemicals. google.com Its aromatic core and reactive handles make it suitable for inclusion in the synthesis of dyes and other materials where specific electronic and structural properties are required. The ester and chloromethyl groups can be independently or sequentially modified to construct target molecules with desired functionalities.

Reagent in Targeted Functionalization Reactions

The primary utility of this compound in functionalization reactions lies in the high reactivity of the chloromethyl group, which acts as an electrophilic site for various nucleophiles.

Introduction of Substituted Methyl Ester Moieties

The benzylic chloride of this compound is an excellent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of the entire p-(methoxycarbonyl)benzyl group to a wide range of substrates. Nucleophiles such as alcohols (R-OH), amines (R-NH₂), and thiols (R-SH) can readily displace the chloride ion to form ethers, amines, and thioethers, respectively. This reaction effectively introduces a benzene (B151609) ring functionalized with a methyl ester into the target molecule, a common structural motif in many larger compounds.

| Nucleophile (Nu-H) | Resulting Product | Bond Formed |

| Alcohol (R-OH) | R-O-CH₂-C₆H₄-COOCH₃ | Ether |

| Amine (R-NH₂) | R-NH-CH₂-C₆H₄-COOCH₃ | Amine |

| Thiol (R-SH) | R-S-CH₂-C₆H₄-COOCH₃ | Thioether |

| Carboxylate (R-COO⁻) | R-COO-CH₂-C₆H₄-COOCH₃ | Ester |

This targeted functionalization is a cornerstone of its application as a synthetic intermediate, enabling the precise and efficient construction of complex molecular architectures.

Applications in Protecting Group Strategies

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups. Benzyl (B1604629) (Bn) groups are commonly used to protect alcohols as benzyl ethers, which are stable under many reaction conditions but can be removed via hydrogenolysis. libretexts.orgorganic-chemistry.org

The 4-(methoxycarbonyl)benzyl group, introduced by this compound, can also be used to protect hydroxyl groups in a similar fashion. However, its properties differ significantly from the closely related and widely used p-methoxybenzyl (PMB) protecting group. chem-station.comtotal-synthesis.com

p-Methoxybenzyl (PMB) Group: The electron-donating methoxy (B1213986) group makes PMB ethers susceptible to cleavage under mild oxidative conditions (e.g., using DDQ) or acidic conditions, allowing for selective deprotection in the presence of standard benzyl ethers. chem-station.comnih.govhighfine.com

4-(Methoxycarbonyl)benzyl Group: In contrast, the methyl ester moiety on this compound is electron-withdrawing. This property deactivates the aromatic ring toward oxidative cleavage. organic-chemistry.org Consequently, the 4-(methoxycarbonyl)benzyl group is more stable and behaves more like a standard, un-substituted benzyl (Bn) protecting group. Its removal would typically require harsher conditions, such as catalytic hydrogenolysis, rather than oxidative methods. libretexts.orgorganic-chemistry.org

This difference in reactivity means that while the 4-(methoxycarbonyl)benzyl group is a viable protecting group, it does not offer the same specialized, mild deprotection options as the PMB group. Its utility lies in situations where the stability of a standard benzyl ether is required.

Advanced Materials and Polymer Chemistry

Utilization as a Monomer or Precursor in Functional Polymer Synthesis

Detailed research findings on the use of this compound as a monomer or a direct precursor for creating the backbone of functional polymers are not available in the surveyed scientific literature. The absence of a polymerizable group (such as a vinyl group) on the compound means it cannot act as a monomer in conventional addition polymerization pathways. While it could theoretically be incorporated into polymers through other means, specific studies detailing such processes and the properties of the resulting polymers could not be located.

Role in Surface Modification and Grafting Techniques

While the chloromethyl group is characteristic of initiators used in surface-initiated polymerization (e.g., SI-ATRP), specific studies that immobilize this compound onto a substrate to initiate polymer chain growth ("grafting-from") are not described in the available literature. The general principles of using benzyl chloride-type initiators for surface modification are well-established, but direct examples and data tables related to this compound are absent.

Compound Names

A table of compound names cannot be generated as no specific compounds were discussed in the context of the requested applications.

Emerging Research Avenues and Future Outlook for Chloromethyl 4 Methylbenzoate

Sustainable Synthetic Methodologies

The drive towards more environmentally responsible chemical manufacturing has spurred research into sustainable methods for synthesizing Chloromethyl 4-methylbenzoate. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the generation of waste.

The application of green chemistry principles is paramount in the development of new synthetic routes for this compound. Traditional methods for the chlorination of methyl p-toluate (B1214165) often involve the use of hazardous reagents and generate significant waste streams. Current research is focused on addressing these shortcomings by:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and chlorinating agents with more benign alternatives. For instance, research into using N-chlorosuccinimide as a safer chlorine source is gaining traction.

Catalysis: Developing highly selective and reusable catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes exploring solid-supported catalysts that can be easily separated from the reaction mixture.

Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

One patented method for preparing methyl p-chloromethyl benzoate (B1203000) involves the side-chain chlorination of methyl p-methyl benzoate using chlorine gas under the influence of a catalyst, followed by distillation to recover unreacted raw materials. This process aims for high yield and stability, with simple operational procedures suitable for industrial production nih.gov.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Chloromethylation

| Feature | Traditional Method | Greener Approach |

| Chlorinating Agent | Gaseous Chlorine | N-chlorosuccinimide, Trichloroisocyanuric acid |

| Catalyst | Stoichiometric Lewis Acids | Heterogeneous catalysts, Photocatalysts |

| Solvent | Chlorinated Solvents (e.g., CCl4) | Supercritical CO2, Ionic Liquids, Solvent-free conditions |

| Energy Input | High Temperature | Ambient Temperature (Photochemical/Electrochemical) |

| Waste Generation | High | Minimized |

Exploration of Biocatalytic Approaches

Biocatalysis represents a frontier in the sustainable synthesis of halogenated organic compounds. The use of enzymes, such as halogenases, offers the potential for highly selective and environmentally friendly chlorination reactions under mild conditions. Research in this area is focused on:

Enzyme Discovery and Engineering: Identifying and engineering halogenase enzymes with improved stability, substrate specificity, and catalytic efficiency for the chlorination of toluene-like substrates. Flavin-dependent halogenases are a class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds and are a subject of ongoing research nih.gov.

Whole-Cell Biotransformations: Utilizing whole microbial cells as catalysts to perform the desired chlorination, which can simplify the process by eliminating the need for enzyme purification.

Process Optimization: Developing optimal reaction conditions, including solvent systems and cofactor regeneration, to maximize the productivity and stability of biocatalytic systems. While direct biocatalytic synthesis of this compound has not been extensively reported, the principles of enzymatic halogenation of aromatic compounds provide a promising avenue for future research oup.com.

Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the numerous advantages offered by flow chemistry.

Flow reactors offer superior control over reaction parameters, leading to process intensification and improved safety for reactions like the chlorination of methyl p-toluate. Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for controlling highly exothermic chlorination reactions and preventing runaway scenarios.

Precise Control of Reaction Time: The residence time of reactants in the reactor can be precisely controlled, allowing for the optimization of product yield and the minimization of side-product formation.

Improved Safety: The small reaction volumes inherent in flow systems significantly reduce the risks associated with handling hazardous materials like chlorine gas. In-situ generation of reactive intermediates is also more feasible in a continuous setup. A laboratory-scale continuous flow chlorine generator has been developed for organic synthesis, which can be applied to various chlorination reactions rsc.org.

Facilitated Scale-up: Scaling up production in a flow system is often more straightforward than in batch processes, as it typically involves running the system for longer periods or using multiple reactors in parallel.

Research has demonstrated the use of continuous flow reactors for the photochlorination of toluene (B28343) derivatives, achieving high yields in significantly shorter reaction times compared to batch processes vapourtec.com.

Table 2: Comparison of Batch vs. Flow Chemistry for Chlorination

| Parameter | Batch Reactor | Flow Reactor |

| Heat Transfer | Limited | Excellent |

| Mass Transfer | Often diffusion-limited | Enhanced |

| Reaction Control | Difficult | Precise |

| Safety | Higher risk with hazardous reagents | Inherently safer |

| Scalability | Complex | Linear |

| Footprint | Large | Small |

Automated Synthesis and High-Throughput Experimentation

Automation and high-throughput experimentation (HTE) are powerful tools for accelerating the development and optimization of synthetic processes for this compound. These technologies enable:

Rapid Reaction Screening: Automated systems can perform a large number of experiments in parallel, allowing for the rapid screening of various catalysts, solvents, and reaction conditions to identify the optimal parameters for the chlorination reaction.

Data-Driven Optimization: The large datasets generated from HTE can be used to build predictive models for reaction outcomes, facilitating a more rational approach to process optimization.

Improved Reproducibility: Automated liquid handling and reaction monitoring reduce human error and lead to more consistent and reproducible experimental results. The integration of automated synthesis with analytical techniques like HPLC and mass spectrometry allows for real-time analysis of reaction progress oxfordglobal.com.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. For a compound like this compound, these computational tools offer powerful capabilities in predicting its behavior and designing efficient synthetic pathways.

Data-Driven Reaction Prediction and Optimization

Machine learning models, trained on vast databases of chemical reactions, can predict the outcomes of reactions involving this compound with increasing accuracy. These models can identify suitable reagents, catalysts, and solvents for a desired transformation, as well as predict the potential for side products. For instance, if one were to use this compound in a substitution reaction, an ML model could suggest the optimal nucleophile and reaction conditions to maximize the yield of the desired product.

Furthermore, AI algorithms can be employed to optimize reaction conditions. By analyzing a small set of initial experiments, these algorithms can suggest new experimental parameters to improve reaction metrics such as yield, selectivity, and reaction time. This data-driven approach can significantly reduce the number of experiments required to find the optimal conditions for a reaction involving this compound, saving time and resources.

The table below illustrates how a hypothetical machine learning model might predict outcomes for a reaction involving this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Predicted Product | Predicted Yield (%) |

| This compound | Sodium Azide | None | DMF | 4-(Azidomethyl)benzoate | 92 |

| This compound | Phenol | K2CO3 | Acetonitrile | 4-((Phenoxymethyl)benzoate | 85 |

| This compound | Thiophenol | Et3N | THF | 4-((Phenylthiomethyl)benzoate) | 88 |

Retrosynthetic Analysis and Automated Reaction Planning

For a target molecule that could be synthesized from this compound, these AI platforms can rapidly generate and evaluate numerous potential pathways. moleculemaker.orgnih.gov The AI can consider factors such as the cost of starting materials, the number of reaction steps, and the predicted yield of each step to propose the most efficient and cost-effective synthesis. This capability can significantly accelerate the process of drug discovery and materials science, where the rapid synthesis of novel compounds is crucial.

For example, an AI retrosynthesis tool could identify this compound as a key intermediate in the synthesis of a new pharmaceutical agent. The tool would then work backward, suggesting reactions to form the this compound from simpler precursors, and forward, proposing reactions to elaborate it into the final target molecule. The integration of AI and robotics can even lead to the development of autonomous systems that can design and execute the synthesis of organic molecules with minimal human intervention. nih.gov

The continued development of AI and machine learning will undoubtedly open up new avenues for the application and synthesis of this compound and other important chemical compounds.

Q & A